CP-91149 functions primarily by inhibiting the activity of glycogen phosphorylase. The inhibition leads to the conversion of phosphorylase a to phosphorylase b, effectively reducing glycogenolysis. In vitro studies have demonstrated that CP-91149 can suppress glucagon-stimulated glycogenolysis in primary human hepatocytes and isolated rat hepatocytes, with IC50 values of 2.1 μM and 10–100 μM, respectively . This inhibition mimics the action of insulin, promoting glycogen synthesis through the activation of glycogen synthase .
The biological activity of CP-91149 extends beyond mere inhibition of glycogen phosphorylase. In animal models, particularly diabetic ob/ob mice, treatment with CP-91149 resulted in significant glucose lowering effects without altering glucose levels in normoglycemic mice. This highlights its potential therapeutic applications in managing diabetes and related metabolic disorders . Additionally, it has been shown to influence cellular signaling pathways associated with insulin action and glycogen metabolism .
The synthesis of CP-91149 involves several steps typical for organic compounds, although specific details on the synthetic route are not extensively documented in available literature. Generally, such compounds are synthesized through multi-step organic reactions that may include coupling reactions, functional group modifications, and purification processes to achieve the desired purity and yield .
CP-91149 has significant applications in both research and potential therapeutic contexts:
Interaction studies involving CP-91149 have demonstrated its specificity for various isoforms of glycogen phosphorylase. It exhibits selective inhibition against human liver glycogen phosphorylase a (IC50 = 0.13 μM), muscle glycogen phosphorylase a (IC50 = 0.2 μM), and muscle glycogen phosphorylase b (IC50 = 0.3 μM) . Molecular docking studies further elucidate its binding interactions within the enzyme's active site, revealing key interactions that contribute to its inhibitory effects on enzymatic activity .
Several compounds exhibit similar mechanisms or structures to CP-91149. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | IC50 (μM) | Unique Features |
---|---|---|---|
Caffeine | Methylxanthine | ~1.0 | Non-selective; also acts as a stimulant |
Isobutyrylthiohydantoin | Thiohydantoin | ~5.0 | Less potent; broader pharmacological effects |
Acarbose | Alpha-glucosidase inhibitor | ~20 | Primarily used for carbohydrate absorption inhibition |
CP-949 | Glycogen Phosphorylase Inhibitor | ~0.15 | Similar mechanism; less studied |
CP-91149 stands out due to its high selectivity and potency against specific isoforms of glycogen phosphorylase, making it a valuable tool in both research and potential therapeutic applications focused on metabolic diseases .
Irritant